N'-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide
Description
N'-[(1E)-1-(Furan-2-yl)ethylidene]furan-2-carbohydrazide is a hydrazone derivative synthesized via the condensation of furan-2-carbohydrazide with 1-(furan-2-yl)ethanone under acidic conditions. Its structure features two furan rings connected by an ethylidenehydrazine bridge, forming a planar conformation stabilized by intramolecular resonance and weak intermolecular interactions (e.g., van der Waals forces and π-π stacking) .
Properties
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-8(9-4-2-6-15-9)12-13-11(14)10-5-3-7-16-10/h2-7H,1H3,(H,13,14)/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBUKTXLTJVEDH-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and furan-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce furan-2-ylmethylamine.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of furan-derived compounds, including N'-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide. Research indicates that derivatives of this compound exhibit notable antibacterial and antifungal activities. For instance, a study demonstrated that certain carbohydrazone derivatives showed effectiveness against various bacterial strains, suggesting potential for the development of new antimicrobial agents .
Case Study: Antibacterial Activity
A series of furan-based carbohydrazones were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the furan moiety displayed superior activity compared to their non-furan counterparts. The mechanism of action is believed to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the precise pathways involved.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 20 |
| C | P. aeruginosa | 18 |
1.2 Anticancer Potential
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development in cancer therapeutics.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro assays were conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects with IC50 values indicating significant potential for further exploration.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
Material Science Applications
2.1 Synthesis of Novel Polymers
The unique chemical structure of this compound allows it to serve as a monomer in the synthesis of novel polymers. These polymers have shown promise in applications such as drug delivery systems and biodegradable materials.
Case Study: Polymerization Reactions
Research has demonstrated successful polymerization using this compound as a building block, resulting in materials with enhanced mechanical properties and biocompatibility.
| Polymer Type | Properties |
|---|---|
| Biodegradable Polymer | High tensile strength, low toxicity |
| Drug Delivery Carrier | Controlled release profile |
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Spectroscopic and Crystallographic Comparisons
Table 2: Spectroscopic and Crystallographic Data
Key Observations:
- Crystal Packing: The monohydrate derivative in forms a noncentrosymmetric orthorhombic lattice, enabling second-harmonic generation (SHG) activity. In contrast, INH-RA adopts a monoclinic system stabilized by intermolecular O-H···O bonds.
- NLO Properties: The monohydrate derivative exhibits a high first-order hyperpolarizability (β >58× urea), attributed to its electron-rich furan rings and charge-transfer interactions .
Biological Activity
N'-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antiviral activities.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈N₄O₃
- Molecular Weight : 208.18 g/mol
- IUPAC Name : N'-(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related furan derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL, indicating strong efficacy against these pathogens .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Anticancer Activity
The anticancer potential of furan derivatives has also been explored extensively. For example, studies indicate that derivatives exhibit growth inhibition against various cancer cell lines, such as HeLa and L1210. The IC₅₀ values for these compounds can range from 16 to 24 nM, demonstrating their potency in inhibiting cancer cell proliferation .
| Cell Line | IC₅₀ (nM) | Compound Tested |
|---|---|---|
| HeLa | 24 | Compound X |
| L1210 | 16 | Compound Y |
Antiviral Activity
In the context of viral infections, certain furan derivatives have been identified as potential inhibitors of SARS-CoV-2 main protease (Mpro). These compounds demonstrated low cytotoxicity with CC₅₀ values exceeding 100 μM in Vero and MDCK cells, suggesting a favorable safety profile alongside their antiviral activity .
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or signaling pathways critical for pathogen survival or cancer cell proliferation. For instance, it is hypothesized that these compounds may bind to active sites on target proteins, blocking substrate access and disrupting normal cellular processes.
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study investigated the antibacterial efficacy of various furan derivatives against Staphylococcus aureus. The results indicated that modifications in the furan ring significantly enhanced antibacterial activity, with one derivative achieving an MIC of 0.0039 mg/mL.
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, several furan derivatives were tested against a panel of cancer cell lines. One compound exhibited an IC₅₀ value of 16 nM against L1210 cells, indicating its potential as a lead compound for further development.
Q & A
Basic: What is the standard synthetic route for N'-[(1E)-1-(furan-2-yl)ethylidene]furan-2-carbohydrazide?
Methodological Answer:
The compound is synthesized via a condensation reaction between furan-2-carbohydrazide and furan-2-carbaldehyde in ethanol under reflux. The reaction is catalyzed by acidic conditions (e.g., glacial acetic acid) to facilitate hydrazone bond formation. The product is purified via recrystallization from ethanol, yielding ~78% with a melting point of 164–167°C. Key steps include monitoring reaction completion via TLC and verifying purity through elemental analysis .
Basic: Which spectroscopic and analytical methods are used to characterize this carbohydrazide?
Methodological Answer:
Characterization involves:
- FT-IR : Confirms the presence of C=O (1641 cm⁻¹), C=N (1618 cm⁻¹), and NH (3191 cm⁻¹) groups.
- ¹H NMR : Peaks at δ 11.77 ppm (NH) and δ 8.33 ppm (CH=N) validate the hydrazone structure. Aromatic protons from furan rings appear at δ 6.62–7.92 ppm .
- Elemental Analysis : Matches calculated values (e.g., C: 59.12% observed vs. 58.82% theoretical) .
Advanced: How is the crystal structure resolved, and what software is recommended for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is employed, with data collected at 296 K. The orthorhombic space group Pbca (a = 11.3142 Å, b = 7.5526 Å, c = 22.9030 Å) is determined. Refinement uses SHELXL (part of the SHELX suite), which optimizes structural parameters against diffraction data. Intermolecular N–H···O hydrogen bonds are identified using OLEX2 or Mercury for visualization. SHELX is preferred for its robustness in handling small-molecule crystallography .
Advanced: What intermolecular interactions stabilize the solid-state structure?
Methodological Answer:
Intermolecular N–H···O hydrogen bonds (2.85–3.02 Å) form infinite chains along the b-axis, creating a supramolecular network. These interactions are critical for packing stability and can be analyzed via Hirshfeld surface calculations. The planar conformation of the hydrazone backbone minimizes steric hindrance, enhancing crystallinity .
Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
Discrepancies (e.g., unexpected NMR shifts or bond lengths) are addressed by:
- Cross-validation : Compare IR/NMR data with analogous compounds (e.g., N′-[(E)-furan-2-ylmethylidene] derivatives) .
- Computational DFT : Optimize the molecular geometry using Gaussian or ORCA to predict spectroscopic properties and compare with experimental results .
- Thermal Analysis : Differential scanning calorimetry (DSC) can detect polymorphic variations affecting crystallographic data .
Advanced: What strategies are used to study metal coordination chemistry with this carbohydrazide?
Methodological Answer:
The compound acts as a bidentate ligand via the carbonyl O and imine N atoms. Coordination studies involve:
- Synthesis of Metal Complexes : React with metal salts (e.g., Zn(II), Cu(II)) in ethanol/water mixtures. Monitor via UV-Vis for ligand-to-metal charge transfer (LMCT) bands.
- SCXRD for Complexes : Resolve coordination geometry (e.g., octahedral vs. square planar) and validate using bond valence sum (BVS) analysis .
- Bioactivity Screening : Test antioxidant or antimicrobial activity post-coordination, as ligand-metal synergy often enhances efficacy .
Advanced: How can computational methods enhance experimental studies of this compound?
Methodological Answer:
- Molecular Docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina.
- DFT Calculations : Compute frontier molecular orbitals (HOMO-LUMO) to explain redox behavior or spectroscopic anomalies .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions .
Basic: What precautions are needed during handling and storage?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
